

Spectroscopic Data for **tert-Butyl (2-formylphenyl)carbamate**: A Technical Guide

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Compound of Interest

Compound Name:	<i>tert-Butyl (2-formylphenyl)carbamate</i>
Cat. No.:	B1338957

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl (2-formylphenyl)carbamate**, a key building block in various synthetic applications, including pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

tert-Butyl (2-formylphenyl)carbamate (also known as 2-(Boc-amino)benzaldehyde) is a bifunctional organic molecule containing a protected amine and an aldehyde group. This substitution pattern makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a reference for the expected spectroscopic signatures of **tert-Butyl (2-formylphenyl)carbamate**.

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and MS analysis of **tert-Butyl (2-formylphenyl)carbamate**. This data is compiled from analogous compounds and predicted spectral information.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~8.5	d	1H	Aromatic proton (ortho to -CHO)
~7.7	d	1H	Aromatic proton (ortho to -NHBoc)
~7.5	t	1H	Aromatic proton
~7.1	t	1H	Aromatic proton
~1.5	s	9H	tert-Butyl protons (-C(CH ₃) ₃)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde carbonyl carbon (-CHO)
~153	Carbamate carbonyl carbon (-OCONH-)
~140	Aromatic carbon (C-NHBoc)
~135	Aromatic carbon
~130	Aromatic carbon
~128	Aromatic carbon
~125	Aromatic carbon (C-CHO)
~122	Aromatic carbon
~81	tert-Butyl quaternary carbon (-C(CH ₃) ₃)
~28	tert-Butyl methyl carbons (-C(CH ₃) ₃)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3350	N-H	Stretch
~2980, 2870	C-H (aliphatic)	Stretch
~2750, 2850	C-H (aldehyde)	Stretch (Fermi resonance doublet)
~1710	C=O (carbamate)	Stretch
~1680	C=O (aldehyde)	Stretch
~1600, 1480	C=C (aromatic)	Stretch
~1240, 1160	C-O (carbamate)	Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
221	[M] ⁺ (Molecular Ion)
165	[M - C ₄ H ₉] ⁺
148	[M - C ₄ H ₉ O] ⁺
120	[M - C ₄ H ₉ O ₂ N] ⁺
57	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **tert-Butyl (2-formylphenyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **tert-Butyl (2-formylphenyl)carbamate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Number of Scans: 16
- Relaxation Delay: 2 seconds

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Solvent: CDCl_3
- Temperature: 298 K
- Spectral Width: 0 to 220 ppm
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **tert-Butyl (2-formylphenyl)carbamate** sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

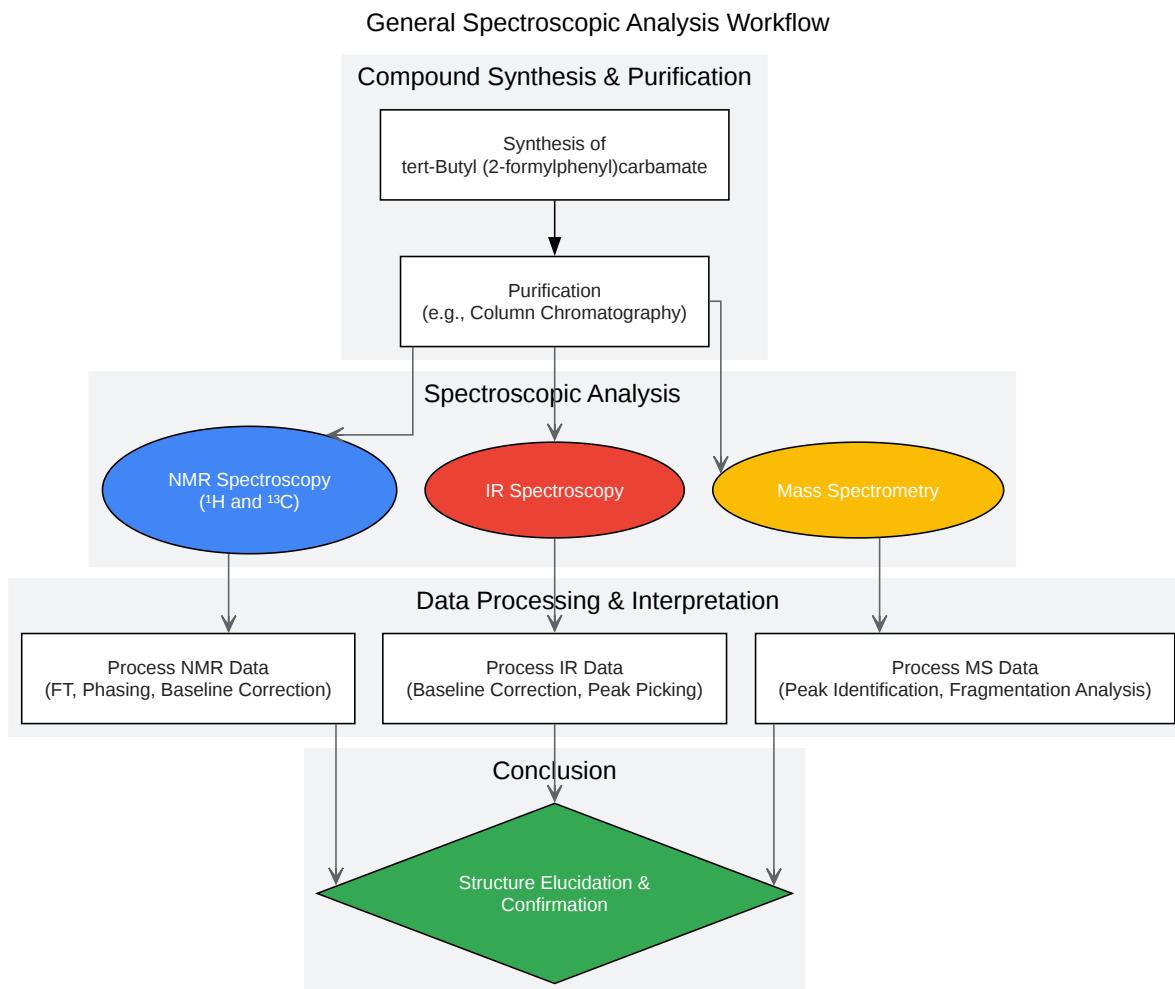
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used for carbamates.
- Capillary Voltage: ~3-4 kV
- Cone Voltage: ~20-40 V (can be optimized to control fragmentation)
- Source Temperature: ~120-150 °C
- Desolvation Temperature: ~300-400 °C
- Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **tert-Butyl (2-formylphenyl)carbamate**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic data for **tert-Butyl (2-formylphenyl)carbamate**. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate compound characterization.

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